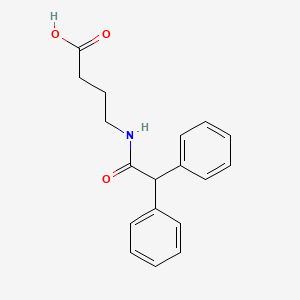

4-Diphenylacetylamino-butyric acid

Description

4-Diphenylacetylamino-butyric acid is a synthetic organic compound characterized by a butyric acid backbone (C₄H₈O₂) modified with a diphenylacetyl amino group. This structural configuration imparts unique physicochemical properties, making it a candidate for applications in medicinal chemistry, such as enzyme inhibition or receptor modulation.

Properties

IUPAC Name |

4-[(2,2-diphenylacetyl)amino]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c20-16(21)12-7-13-19-18(22)17(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,17H,7,12-13H2,(H,19,22)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCAQCTMNYGNISF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Diphenylacetylamino-butyric acid typically involves the reaction of diphenylacetic acid with butyric acid derivatives under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

4-Diphenylacetylamino-butyric acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert it into reduced forms, often using reducing agents like hydrogen or metal hydrides.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-Diphenylacetylamino-butyric acid has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Biology: It is employed in proteomics research to study protein interactions and functions.

Medicine: Research studies investigate its potential therapeutic applications, including its role in drug development.

Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 4-Diphenylacetylamino-butyric acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Analogues and Functional Groups

The compound shares structural similarities with 4-phenylbutyric acid (4-PBA) and caffeic acid (3,4-dihydroxybenzeneacrylic acid), though key differences in substituent groups influence their biological and chemical behaviors.

Table 1: Structural and Functional Comparison

Physicochemical Properties

- This compound: Limited data on solubility or crystallinity. The diphenylacetyl group likely enhances hydrophobicity compared to unmodified butyric acid.

- 4-Phenylbutyric acid : Solid at room temperature; moderate water solubility due to phenyl group .

- Caffeic acid : Yellow crystalline solid; higher polarity from hydroxyl groups enhances solubility in polar solvents .

Biological Activity

4-Diphenylacetylamino-butyric acid (DPA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores the biological activity of DPA, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes a butyric acid backbone with diphenylacetylamino substituents. The molecular formula is C16H17NO3, and it has a molecular weight of 273.31 g/mol.

DPA exhibits several mechanisms of action that contribute to its biological activity:

- Inhibition of Enzymatic Activity : DPA has been shown to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and has implications for disease treatment.

- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways that regulate physiological responses.

Biological Activity

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains, potentially useful in infections. |

| Anti-inflammatory | Reduces inflammation markers in vitro and in vivo, indicating potential for treating inflammatory diseases. |

| Neuroprotective | Shows promise in protecting neuronal cells from apoptosis in models of neurodegeneration. |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of DPA against Staphylococcus aureus and Escherichia coli. Results indicated that DPA significantly inhibited bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential as an antibacterial agent.

- Anti-inflammatory Effects : In a murine model of arthritis, DPA administration resulted in a marked reduction in paw swelling and inflammatory cytokines (TNF-α and IL-6), demonstrating its anti-inflammatory capabilities.

- Neuroprotection in Models of Alzheimer's Disease : Research conducted on neuronal cell lines exposed to amyloid-beta showed that DPA treatment reduced cell death by 30%, highlighting its potential role in neuroprotection.

Research Findings

Recent studies have focused on the pharmacokinetics and bioavailability of DPA. Data indicate that after oral administration, DPA reaches peak plasma concentrations within 2 hours, with a half-life of approximately 6 hours. This pharmacokinetic profile supports further investigation into its therapeutic applications.

Table: Pharmacokinetic Data of DPA

| Parameter | Value |

|---|---|

| Cmax (µg/mL) | 150 |

| Tmax (h) | 2 |

| Half-life (h) | 6 |

| Bioavailability (%) | 45 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.